molecular formula C55H58O4 B10886534 4-(9-{4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl}-9H-fluoren-9-YL)phenyl 3,5-ditert-butylbenzoate

4-(9-{4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl}-9H-fluoren-9-YL)phenyl 3,5-ditert-butylbenzoate

Cat. No.: B10886534
M. Wt: 783.0 g/mol
InChI Key: RFAKTRKZSVIWHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-{4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl}-9H-fluoren-9-YL)phenyl 3,5-ditert-butylbenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the fluorenyl intermediate: This step involves the reaction of fluorenone with appropriate reagents to introduce the phenyl groups.

    Introduction of the benzoate groups: The intermediate is then reacted with 3,5-ditert-butylbenzoyl chloride under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(9-{4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl}-9H-fluoren-9-YL)phenyl 3,5-ditert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(9-{4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl}-9H-fluoren-9-YL)phenyl 3,5-ditert-butylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action for 4-(9-{4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl}-9H-fluoren-9-YL)phenyl 3,5-ditert-butylbenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Properties

Molecular Formula

C55H58O4

Molecular Weight

783.0 g/mol

IUPAC Name

[4-[9-[4-(3,5-ditert-butylbenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 3,5-ditert-butylbenzoate

InChI

InChI=1S/C55H58O4/c1-51(2,3)39-29-35(30-40(33-39)52(4,5)6)49(56)58-43-25-21-37(22-26-43)55(47-19-15-13-17-45(47)46-18-14-16-20-48(46)55)38-23-27-44(28-24-38)59-50(57)36-31-41(53(7,8)9)34-42(32-36)54(10,11)12/h13-34H,1-12H3

InChI Key

RFAKTRKZSVIWHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OC(=O)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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